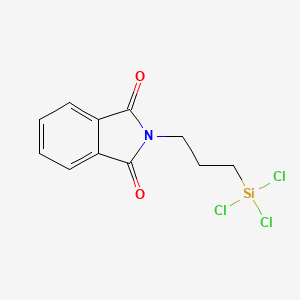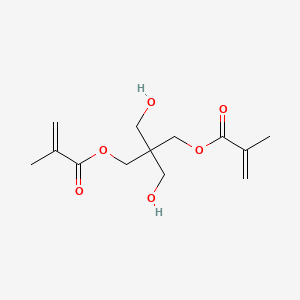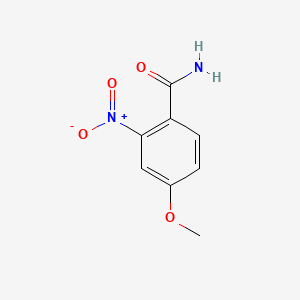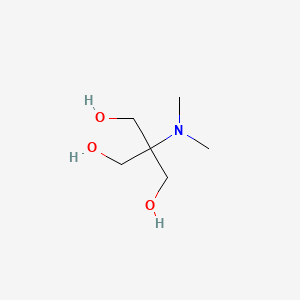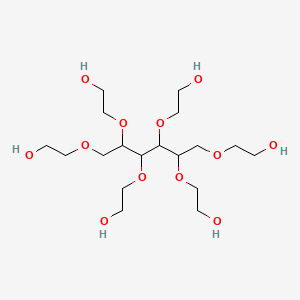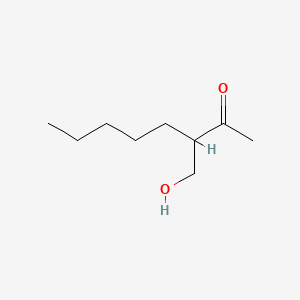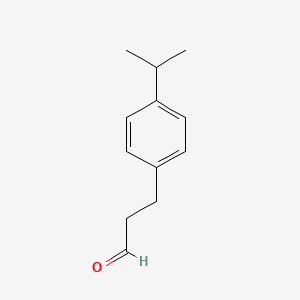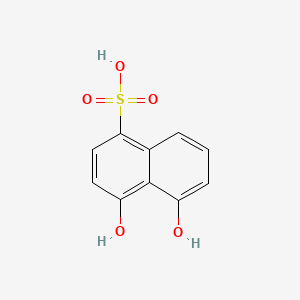![molecular formula C9H9ClFNO4S B1605135 Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- CAS No. 1009505-66-1](/img/structure/B1605135.png)
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Descripción general
Descripción
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a chemical compound with the IUPAC name N-[(3-chloro-4-fluorophenyl)sulfonyl]alanine . It has a molecular weight of 281.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.62 g/mol . It has a topological polar surface area of 49.3 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound is also characterized by a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Potential Inhibitors of L-asparagine Biosynthesis
Research by Brynes, Burckart, and Mokotoff (1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of alanine, as potential inhibitors of L-asparagine synthetase. This study is crucial for understanding how modifications to alanine can yield compounds with significant inhibitory effects on enzyme activity, potentially relevant for therapeutic applications in leukemia treatment (Brynes, Burckart, & Mokotoff, 1978).
Oxidation of Organic Functional Groups
Salehi, Khodaei, and Rostami (2004) developed a reagent using alanine for the selective and efficient oxidation of sulfides, thiols, oximes, and alcohols. This demonstrates the versatility of alanine-based compounds in synthetic chemistry, particularly in the modification and functionalization of various organic molecules (Salehi, Khodaei, & Rostami, 2004).
Inhibitors of Bacterial Collagenase
A study by Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, incorporating alkyl/arylsulfonyl-N-2-nitrobenzyl-L-alanine, as effective inhibitors of Clostridium histolyticum collagenase. This work highlights the potential of alanine derivatives in developing new treatments for conditions involving the degradation of extracellular matrix (Clare, Scozzafava, & Supuran, 2001).
Aggregation-Induced Chirality
Zhang, Qin, Lin, Li, Li, and Yang (2017) investigated the self-assembly of alanine-containing dipeptides into tubular structures, demonstrating the influence of alanine chirality on the twist and stacking handedness of the assemblies. This research is relevant for the design of novel nanomaterials and understanding the role of amino acid chirality in molecular self-assembly (Zhang et al., 2017).
Stereoselective Synthesis of Antibacterials
Bravo, Cavicchio, Crucianelli, Poggiali, and Zanda (1997) reported the stereoselective synthesis of the wide spectrum antibacterial 3-fluoro-D-alanine using "chiral sulfoxide chemistry," showcasing the potential of alanine derivatives in antibiotic development (Bravo et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFAFUSMARDPX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351324 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
CAS RN |
1009505-66-1 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




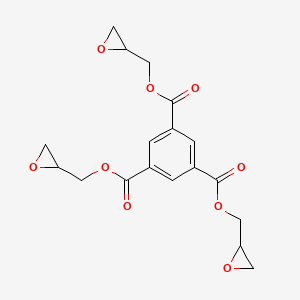

![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)
